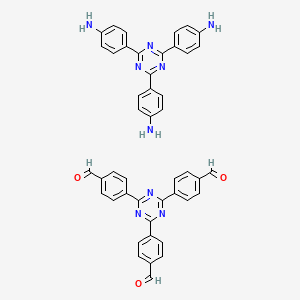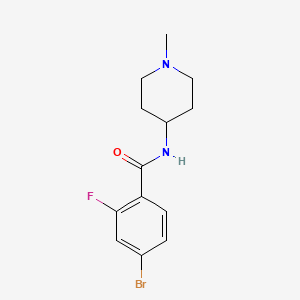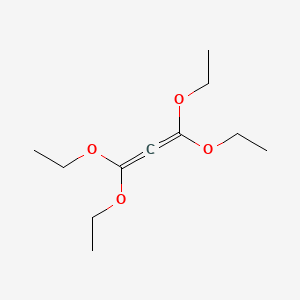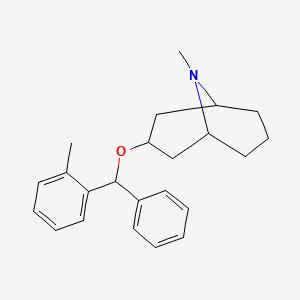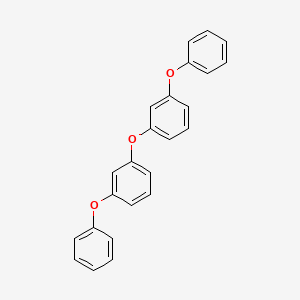
Bis(m-phenoxyphenyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(m-phenoxyphenyl)ether, also known as 1,1’-oxybis(3-phenoxybenzene), is an organic compound with the molecular formula C24H18O3. It is characterized by two phenoxy groups attached to a central ether linkage. This compound is part of the polyphenyl ether family, known for their stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(m-phenoxyphenyl)ether can be synthesized through the Ullmann Ether Synthesis, which involves the reaction of an alkali-metal phenate with a halogenated benzene catalyzed by copper . This method is widely used for the preparation of polyphenyl ethers.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann Ether Synthesis due to its efficiency and scalability. The reaction conditions typically include high temperatures and the presence of a copper catalyst to facilitate the formation of the ether linkage .
Chemical Reactions Analysis
Types of Reactions: Bis(m-phenoxyphenyl)ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ether into corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenyl ethers .
Scientific Research Applications
Bis(m-phenoxyphenyl)ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which bis(m-phenoxyphenyl)ether exerts its effects involves interactions with various molecular targets and pathways. Its phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. The central ether linkage provides flexibility, allowing the molecule to adopt different conformations and interact with diverse biological targets .
Comparison with Similar Compounds
Diphenyl ether:
Polyphenyl ethers: These compounds contain multiple phenyl rings connected by ether linkages and exhibit similar thermal stability and chemical resistance.
Uniqueness: Bis(m-phenoxyphenyl)ether is unique due to its specific substitution pattern and the presence of two phenoxy groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
748-30-1 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-9-19(10-4-1)25-21-13-7-15-23(17-21)27-24-16-8-14-22(18-24)26-20-11-5-2-6-12-20/h1-18H |
InChI Key |
MVCITNPWSJQCBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


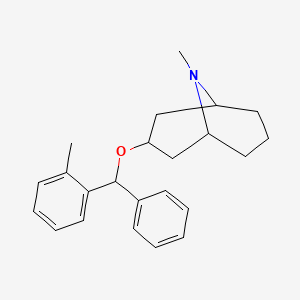
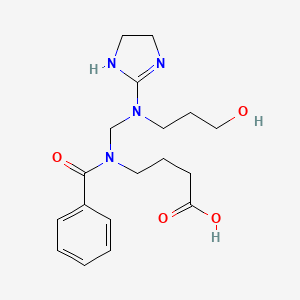
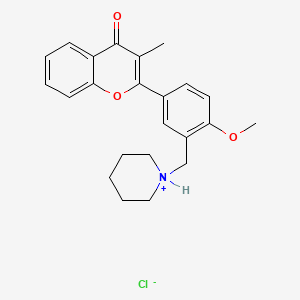



![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
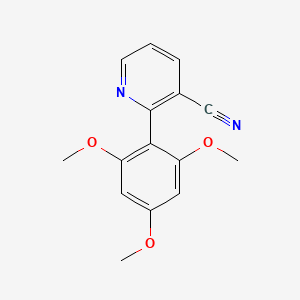
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
